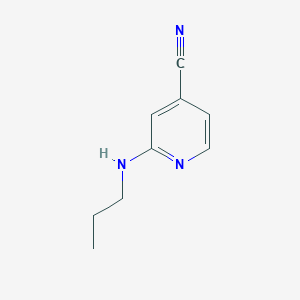
2-(Propylamino)isonicotinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis in Coordination Polymers
2-(Propylamino)isonicotinonitrile has been utilized in the synthesis of coordination polymers. Research by Chen, Liu, and You (2002) involved synthesizing adducts of [Cd(SCN)2] and isonicotinonitrile, leading to the formation of compounds with a distorted octahedron coordination environment. These compounds crystallized into both linear chains and 3D framework materials, demonstrating the utility of isonicotinonitrile derivatives in forming complex structures (Chen, Liu, & You, 2002).
2. Anticancer Compound Synthesis
A significant application is in the synthesis of anticancer compounds. Mansour et al. (2021) detailed how 2-Aminonicotinonitrile derivatives reacted with various reagents to produce compounds like pyrimidines and thioureas. These synthesized compounds exhibited potential for use in cancer treatment, highlighting the versatility of isonicotinonitrile derivatives in pharmaceutical chemistry (Mansour et al., 2021).
3. Corrosion Inhibition
Research by Attar et al. (2021) investigated the use of 2-(Propylamino)isonicotinonitrile derivatives as corrosion inhibitors for carbon steel in sulfuric acid solutions. Their studies found that these compounds effectively inhibited corrosion, with the efficiency varying with temperature. This application demonstrates the potential of isonicotinonitrile derivatives in industrial settings, particularly in metal protection (Attar et al., 2021).
4. Allosteric Modifiers of Hemoglobin
2-(Propylamino)isonicotinonitrile derivatives have been explored for their ability to modify hemoglobin’s oxygen affinity. Research by Randad et al. (1991) involved synthesizing compounds that could potentially decrease the oxygen affinity of human hemoglobin A. Such compounds have potential applications in clinical settings, including treatment for conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(propylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h3,5-6H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNUWNZUPWCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562489 | |
| Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)isonicotinonitrile | |
CAS RN |
127680-76-6 | |
| Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
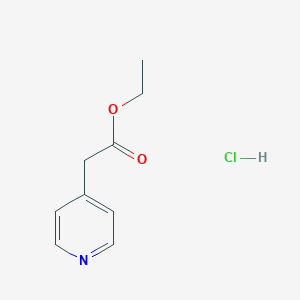


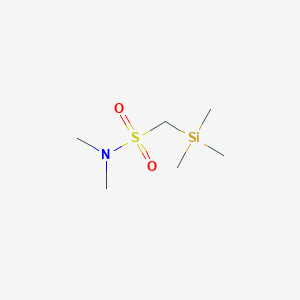

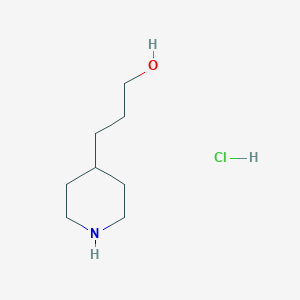
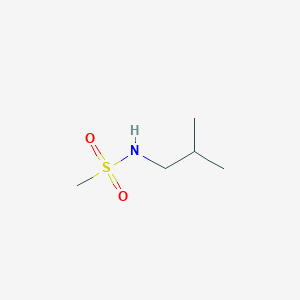
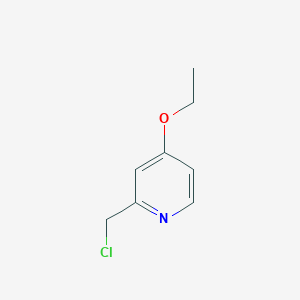

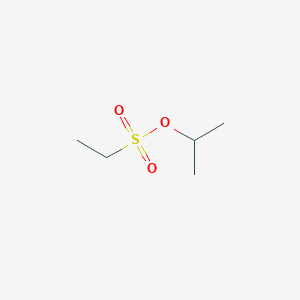

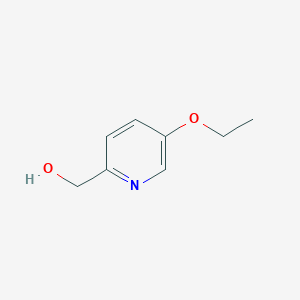
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)